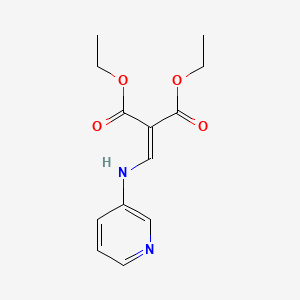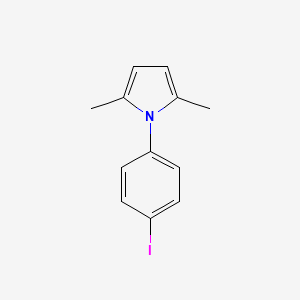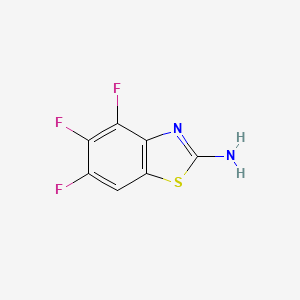
2-クロロ-N-(2-シアノエチル)-N-メチルアセトアミド
説明
2-chloro-N-(2-cyanoethyl)-N-methylacetamide is an organic compound with the molecular formula C6H9ClN2O It is a derivative of acetamide, featuring a chloro group, a cyanoethyl group, and a methyl group attached to the nitrogen atom
科学的研究の応用
2-chloro-N-(2-cyanoethyl)-N-methylacetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Research: The compound is studied for its potential effects on biological systems and its use as a biochemical tool.
作用機序
Target of Action
The primary target of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide is the Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular functions such as cell growth, differentiation, and apoptosis .
Mode of Action
2-chloro-N-(2-cyanoethyl)-N-methylacetamide acts as a potent and selective inhibitor of PKC . It binds to a site on the enzyme that is different from the ATP binding site, acting as a noncompetitive inhibitor .
Biochemical Pathways
By inhibiting PKC, 2-chloro-N-(2-cyanoethyl)-N-methylacetamide affects the signal transduction pathways regulated by this enzyme . PKC regulates the activity of cells in response to stimuli, and its inhibition can affect a variety of cellular processes .
Result of Action
2-chloro-N-(2-cyanoethyl)-N-methylacetamide has been shown to be effective against some viruses and tumor cells . It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus .
生化学分析
Biochemical Properties
2-chloro-N-(2-cyanoethyl)-N-methylacetamide plays a significant role in biochemical reactions by inhibiting the activity of protein kinase C (PKC). PKC is a family of enzymes that phosphorylate serine and threonine residues on target proteins, thereby regulating their activity . By inhibiting PKC, 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis . This compound interacts with the ATP-binding site of PKC, preventing the enzyme from phosphorylating its substrates .
Cellular Effects
2-chloro-N-(2-cyanoethyl)-N-methylacetamide has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by blocking the activity of PKC . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival . Additionally, 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can alter gene expression by modulating the activity of transcription factors regulated by PKC . This compound also impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide involves its interaction with the ATP-binding site of protein kinase C (PKC). By binding to this site, the compound prevents PKC from phosphorylating its target proteins, thereby inhibiting its activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, which in turn affects various cellular processes such as cell proliferation, differentiation, and apoptosis . Additionally, 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can act as a noncompetitive inhibitor by binding to a site on the enzyme that is different from the ATP-binding site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can lead to sustained inhibition of PKC activity, resulting in long-term effects on cellular function . In vitro and in vivo studies have demonstrated that the compound can maintain its inhibitory effects on PKC for several hours to days, depending on the concentration and experimental conditions .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide vary with different dosages in animal models. At low doses, the compound effectively inhibits PKC activity without causing significant toxicity . At higher doses, 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant inhibition of PKC activity . These findings highlight the importance of optimizing the dosage of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide to balance its therapeutic effects and potential toxicity .
Metabolic Pathways
2-chloro-N-(2-cyanoethyl)-N-methylacetamide is involved in various metabolic pathways, primarily through its interaction with protein kinase C (PKC). The compound inhibits PKC activity, which in turn affects the phosphorylation of enzymes involved in metabolic processes . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting cellular metabolism . Additionally, 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can interact with other enzymes and cofactors involved in metabolic pathways, further modulating their activity .
Transport and Distribution
The transport and distribution of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide within cells and tissues are influenced by various factors. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of the compound within cells can affect its activity and function .
Subcellular Localization
2-chloro-N-(2-cyanoethyl)-N-methylacetamide exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-chloro-N-(2-cyanoethyl)-N-methylacetamide can be localized to the cytoplasm, where it interacts with protein kinase C (PKC) and inhibits its activity . The subcellular localization of the compound can also affect its stability and degradation, further modulating its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-chloroethyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(2-cyanoethyl)-N-methylacetamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amides and carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or methanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioamides.
Hydrolysis: Corresponding amides and carboxylic acids.
Reduction: Amines.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(2-cyanoethyl)acetamide
- 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide
- 2-chloro-N-(2-cyanoethyl)-N-ethylacetamide
Comparison
2-chloro-N-(2-cyanoethyl)-N-methylacetamide is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and biological activity Compared to 2-chloro-N-(2-cyanoethyl)acetamide, the methyl group provides additional steric hindrance and electronic effects
特性
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-9(4-2-3-8)6(10)5-7/h2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDKFUMRPYMVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368391 | |
| Record name | 2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26530-30-3 | |
| Record name | 2-chloro-N-(2-cyanoethyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
